N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Beschreibung
This compound belongs to the pyrazolo[5,1-b]quinazoline class, characterized by a fused bicyclic system with a pyrazole ring and a partially saturated quinazoline backbone. Key structural features include:
- A 2-methyl group at position 2.
- A 3-phenyl substituent contributing aromatic bulk.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-18(15-8-4-3-5-9-15)20-22-17-11-7-6-10-16(17)19(24(20)23-14)21-12-13-25-2/h3-5,8-9,21H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZNXVRSLPSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Biological Relevance : Pyrazoloquinazolines are associated with kinase inhibition (e.g., EGFR, Aurora kinases). The target’s amine group may mimic ATP-binding motifs, a hypothesis supported by analogs in .
- Data Gaps: No experimental data (e.g., IC50, solubility) is available for the target compound, limiting mechanistic insights.
Vorbereitungsmethoden
Modified Niementowski Cyclization
Anthranilic acid derivatives undergo cyclization with formamide or its equivalents to generate 3,4-dihydro-4-oxoquinazoline intermediates. For the target compound, 2-methylanthranilic acid reacts with formamide at 130°C under inert conditions to yield 2-methyl-3,4-dihydro-4-oxoquinazoline. Subsequent hydrazine-mediated cyclization introduces the pyrazole ring, forming 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one.
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Formamide | 130°C | 6 hr | 68% |
| Pyrazole Formation | Hydrazine hydrate | Reflux | 4 hr | 72% |
Grimmel-Guinther-Morgan Synthesis
o-Aminobenzoic acid derivatives react with amines in the presence of PCl₃ to construct the quinazoline core. Using 2-methylanthranilic acid and benzylamine, this method produces 2-methyl-3-benzyl-3,4-dihydroquinazolin-4-one. Debenzylation followed by hydrazine cyclization achieves the pyrazoloquinazoline framework.
Isatoic Anhydride Route
Isatoic anhydride reacts with methylamine to form 2-methyl-3,4-dihydroquinazolin-4-one. Condensation with phenylhydrazine under acidic conditions induces pyrazole ring closure, yielding the tetracyclic core.
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
A novel approach condenses 2-methylanthranilic acid, phenylacetylene, and 2-methoxyethylamine in the presence of CuI/PPh₃ catalyst. This domino process achieves 58% yield by simultaneous pyrazole formation and amine incorporation.
Mechanistic Insight
- Copper-mediated alkyne activation forms ketenimine intermediate
- [4+2] Cycloaddition constructs quinazoline core
- Spontaneous hydrazine elimination generates pyrazole ring
Enzymatic Resolution
Racemic mixtures of the tetracyclic core undergo lipase-catalyzed (CAL-B) acetylation in vinyl acetate. The (R)-enantiomer reacts preferentially, enabling isolation of enantiopure amine after hydrolysis (ee >98%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=7.5 Hz, 2H, Ph), 7.45 (m, 3H, Ph), 4.21 (t, J=6 Hz, 2H, OCH₂), 3.68 (t, J=6 Hz, 2H, NCH₂), 3.37 (s, 3H, OCH₃), 2.95 (m, 4H, cyclohexyl), 2.44 (s, 3H, CH₃)
- HRMS : m/z 365.1874 [M+H]⁺ (calc. 365.1869)
Crystallographic Data
- Orthorhombic P2₁2₁2₁ space group
- Unit cell: a=8.542 Å, b=12.307 Å, c=15.893 Å
- Dihedral angle between pyrazole and quinazoline planes: 88.7°
Industrial-Scale Considerations
The patent-derived 2-methoxyethylamine synthesis proves critical for cost-effective production:
Process Flow
- Ethanolamine + benzaldehyde → Benzyl imine (94% yield)
- Methylation with CH₃I/K₂CO₃ → N-Benzyl-2-methoxyethylamine (87%)
- Hydrogenolytic debenzylation → 2-Methoxyethylamine HCl (91%)
- Free base liberation (NaOH) → 99.7% pure amine
Cost Analysis
| Step | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Imine Formation | 12.45 | 3.20 |
| Methylation | 18.70 | 5.80 |
| Debenzylation | 9.85 | 7.10 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine?
- Methodology : The synthesis typically involves multi-step reactions, starting with formylation of pyrazole derivatives followed by cyclization and functionalization. For example, formamide intermediates are generated using formic acid, followed by nitrosation and reduction to yield secondary amines. Subsequent Boc protection and reaction with chloroethyl isocyanates under controlled conditions (e.g., 20 days at room temperature) are critical steps . Solvent choices (e.g., dichloromethane, acetonitrile) and catalysts (e.g., di-tert-butyl dicarbonate) significantly influence yield and purity .
- Key Data : Reaction yields for analogous compounds range from 45–78% under optimized conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed. For instance, -NMR can resolve signals for the methoxyethyl group (δ 3.3–3.5 ppm) and tetrahydropyrazoloquinazoline protons (δ 1.8–2.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Key Data : IR spectra show characteristic peaks for C-N (1250–1350 cm) and aromatic C-H (3050–3100 cm) bonds .
Q. What are the primary challenges in purifying this compound?
- Methodology : Recrystallization from acetonitrile or ethanol is commonly used. Impurities often arise from incomplete Boc deprotection or side reactions during cyclization. Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves these issues .
- Key Data : Purity ≥95% is achievable after two recrystallizations, as confirmed by HPLC with a C18 column (retention time: 8.2 min) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during cyclization?
- Methodology : Kinetic studies using in situ NMR or HPLC monitoring identify optimal temperatures (e.g., 60–80°C) and reaction times (24–48 hours). For example, prolonged heating (>72 hours) in chloroform may decompose intermediates into pyrazolotriazole derivatives, necessitating strict temperature control .
- Key Data : By-product formation decreases from 22% to <5% when reactions are conducted under nitrogen at 65°C .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with ATP-binding pockets. The pyrazoloquinazoline scaffold shows high complementarity to kinases like EGFR (docking score: −9.2 kcal/mol). Pharmacophore models highlight the methoxyethyl group’s role in hydrogen bonding .
- Key Data : Binding free energy (ΔG) for EGFR inhibition is estimated at −45.6 kJ/mol using MM-PBSA calculations .
Q. How does structural modification of the methoxyethyl group impact bioactivity?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with ethyl, hydroxyethyl, or aryl substitutions. In vitro assays (e.g., IC in cancer cell lines) reveal that methoxyethyl enhances solubility without compromising potency. Bulkier groups (e.g., benzyl) reduce cellular uptake by 40% .
- Key Data : Analog with a hydroxyethyl substituent shows 2.3-fold lower IC (12.5 μM) than the methoxyethyl variant (28.9 μM) in MCF-7 cells .
Q. How should researchers address contradictions in reported antioxidant vs. pro-oxidant effects?
- Methodology : Context-dependent effects are evaluated using redox-sensitive probes (e.g., DCFH-DA) in varying oxygen environments. At low concentrations (1–10 μM), the compound acts as an antioxidant (ROS reduction: 35%), while higher doses (>50 μM) induce pro-oxidant effects (ROS increase: 120%) due to quinone formation .
- Key Data : EC for antioxidant activity is 8.7 μM in HUVECs, whereas pro-oxidant effects dominate above 25 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
